Ethyl 4-piperidinecarboxylate

概要

説明

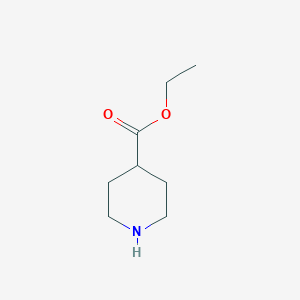

Ethyl 4-piperidinecarboxylate (CAS: Not explicitly provided; molecular formula: C₈H₁₅NO₂) is a piperidine derivative featuring an ethyl ester group at the 4-position of the piperidine ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and bioactive molecule development.

作用機序

Ethyl piperidine-4-carboxylate, also known as Ethyl 4-piperidinecarboxylate or Ethyl isonipecotate, is a chemical compound with the molecular formula C8H15NO2 . This article will delve into the mechanism of action, pharmacokinetics, and environmental factors influencing its action.

Pharmacokinetics

It has a molecular weight of 157.2102 , and its density is 1.02 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.

生物活性

Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.

- Chemical Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- CAS Number : 1126-09-6

This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active compounds. Its structure allows for various substitutions that can enhance its pharmacological profile.

Biological Activities

This compound exhibits several notable biological activities:

- Analgesic Effects : Research indicates that derivatives of piperidine compounds, including this compound, possess analgesic properties. These compounds can modulate pain pathways and have been explored as potential pain management alternatives .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory diseases .

- Antitumor Activity : Some studies have reported that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

- Antipsychotic Effects : this compound and its analogs have been investigated for their antipsychotic effects, particularly in relation to dopamine receptor modulation .

Synthesis Methods

The synthesis of this compound has been optimized over the years to improve yield and purity. Various methods include:

- Catalytic Hydrogenation : This method involves the hydrogenation of pyridine derivatives to obtain piperidine structures. It has been noted for its efficiency but may require specific conditions to avoid low yields due to side reactions .

- Reflux with Halogenated Compounds : A common synthetic route involves reacting ethyl isonipecotate with halogenated compounds under reflux conditions to enhance the formation of the desired ester .

- One-step Cyclization Reactions : Recent advancements have introduced more straightforward cyclization reactions that allow for higher yields and simpler operational protocols, making it suitable for industrial applications .

Case Study 1: Analgesic Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the analgesic effects of various piperidine derivatives, including this compound. The results indicated significant pain relief in animal models, supporting its potential as a non-opioid analgesic alternative .

Case Study 2: Antitumor Properties

Research conducted on the cytotoxic effects of piperidine derivatives on cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation in several tumor types. This suggests a mechanism that may involve apoptosis induction or cell cycle arrest .

Case Study 3: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory activities, this compound was shown to inhibit pro-inflammatory cytokine production in vitro. This highlights its potential application in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

科学的研究の応用

Pharmaceutical Applications

Ethyl 4-piperidinecarboxylate serves as a vital intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that lead to the development of compounds with therapeutic effects.

Synthesis of Piperidine Derivatives

Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound can be transformed into various substituted piperidines through different synthetic pathways:

- Hydrogenation Reactions : The compound can undergo catalytic hydrogenation to produce various piperidine derivatives that are crucial in drug development .

- Cyclization Reactions : One-step cyclization reactions can yield N-substituted derivatives, enhancing the compound's applicability in medicinal chemistry .

Case Studies

- Analgesic Development : Research has shown that derivatives of this compound exhibit significant analgesic properties. For instance, modifications at the nitrogen atom can enhance the potency of these compounds against pain receptors.

- Antitumor Activity : Some derivatives have been evaluated for their antitumor activity, demonstrating promising results in preclinical studies . These findings highlight the compound's potential as a scaffold for new anticancer agents.

Synthetic Methods

The preparation of this compound involves several synthetic routes:

- Catalytic Hydrogenation : This method involves reducing pyridine derivatives under specific conditions to yield this compound.

- One-Step Cyclization : Utilizing active methylene compounds and sodium hydride allows for efficient synthesis with higher yields and simpler operational procedures .

Safety and Regulatory Information

This compound is classified under various safety regulations due to its chemical properties. It is essential to handle this compound with care due to potential hazards associated with exposure.

| Hazard Class | Description |

|---|---|

| GHS Classification | Eye irritation, skin irritation |

| Regulatory Status | Subject to chemical safety assessments |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-piperidinecarboxylate, and how are intermediates purified?

this compound is synthesized via substitution reactions, such as reacting 4-chloroquinazoline with mthis compound under reflux conditions. Purification often involves flash chromatography using gradients of ethyl acetate/hexanes to isolate intermediates . For lab-scale synthesis, microwave-assisted reactions (140°C in isopropanol with DIPEA) improve yield and reduce reaction time .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

Use ¹H-NMR (600 MHz) and ¹³C-NMR (150 MHz) to confirm structure and purity. For example, the piperidine ring protons appear as distinct multiplet signals between δ 1.2–3.5 ppm. IR spectroscopy (e.g., Jasco-320) identifies carbonyl stretches (~1700 cm⁻¹) and ester functionalities . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weights .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE: Wear nitrile gloves, EN 166-certified goggles, and P95 respirators if aerosolized .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

- Storage: Keep in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in heterocyclic synthesis?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalysis: Additives like DMAP improve ester hydrolysis efficiency.

- Temperature Control: Microwave irradiation (140°C) reduces side reactions in multi-step syntheses (e.g., amidothiourea formation) .

- Workup: Sequential washes (water, 1N HCl, brine) remove unreacted starting materials .

Q. How to resolve contradictions in NMR data for this compound derivatives?

- Dynamic Effects: Rotameric equilibria in piperidine rings can split signals. Use variable-temperature NMR to confirm conformational stability .

- Impurity Identification: Compare experimental spectra with computational predictions (e.g., ACD/Labs) or reference derivatives like Ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate .

- Deuterated Solvents: Switch between CDCl₃ and DMSO-d₆ to observe exchangeable protons (e.g., NH in hydrazide intermediates) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Steric Effects: The equatorial position of the ester group in the piperidine ring reduces steric hindrance, favoring SN2 pathways .

- Electronic Effects: The electron-withdrawing ester enhances the electrophilicity of adjacent carbons, facilitating attacks by amines or thiols .

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify rate-determining steps (e.g., ring closure in triazole synthesis) .

類似化合物との比較

Comparison with Structural Analogs

Ethyl 4-piperidinecarboxylate has several structural analogs with distinct substituents, impacting reactivity, bioavailability, and applications. Below is a comparative analysis:

Structural and Functional Differences

This compound in Drug Development

- Donepezil Analogs: Used in propargylamino-donepezil synthesis for Alzheimer’s disease treatment .

- Triazolopyridine Inhibitors : Optimized for histone demethylase inhibition, supported by SGC and Pfizer .

準備方法

Trimethylsilyl Chloride-Mediated Esterification

An alternative method employs trimethylsilyl chloride (TMSCl) to activate the carboxylic acid group of isonipecotic acid, enabling esterification under milder conditions .

Reaction Conditions

Isonipecotic acid is combined with ethanol and TMSCl in a stoichiometric ratio, typically at room temperature. TMSCl reacts with the carboxylic acid to form a trimethylsilyl ester, which undergoes nucleophilic substitution with ethanol. This method avoids the need for prolonged reflux, reducing energy consumption .

Catalytic Hydrogenation of Ethyl Isonicotinate

A third route involves the hydrogenation of ethyl isonicotinate (ethyl pyridine-4-carboxylate) to saturate the aromatic ring, yielding the piperidine derivative .

Catalytic System and Conditions

A mixture of sodium borohydride (NaBH₄) and rhodium chloride (RhCl₃) in hydroxyl solvents (e.g., methanol or ethanol) generates active rhodium nanoparticles in situ. Ethyl isonicotinate is subjected to hydrogen gas (1–3 atm) at 25–50°C, achieving complete reduction within 12–24 hours .

Advantages and Challenges

This method circumvents the need for acidic catalysts, making it suitable for acid-sensitive substrates. However, the requirement for specialized equipment and catalysts like RhCl₃ increases operational costs. Data on exact yields remain limited, but preliminary studies suggest efficiencies comparable to esterification methods .

Comparative Analysis of Synthesis Methods

The table below evaluates the three methods based on yield, reaction time, and scalability:

Key Considerations

-

SOCl₂ Method: Optimal for high-yield, large-scale production but requires prolonged heating.

-

TMSCl Method: Preferred for rapid synthesis under mild conditions, though reagent costs are higher.

-

Hydrogenation: Limited to niche applications due to catalyst expenses but valuable for acid-sensitive intermediates.

特性

IUPAC Name |

ethyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJPPJYDHHAEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150109 | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-09-6 | |

| Record name | Ethyl isonipecotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1126-09-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ369E63UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。